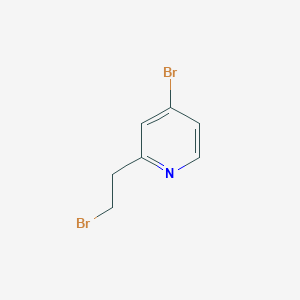
N1,N2-Bis(naphthalen-1-ylmethyl)-N'1,N'2-bis(naphthalen-1-ylmethylene)oxalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide typically involves the reaction of naphthalene derivatives with oxalohydrazide under specific conditions. The process may include steps such as:
Condensation Reaction: Naphthalene derivatives are reacted with oxalohydrazide in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene rings.
Scientific Research Applications
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide involves its interaction with molecular targets through its naphthalene rings. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N1,N2-bis(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide is unique due to its multiple naphthalene rings, which provide distinct chemical properties and potential applications compared to similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C46H34N4O2 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
N,N'-bis(naphthalen-1-ylmethyl)-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C46H34N4O2/c51-45(49(31-39-23-11-19-35-15-3-7-27-43(35)39)47-29-37-21-9-17-33-13-1-5-25-41(33)37)46(52)50(32-40-24-12-20-36-16-4-8-28-44(36)40)48-30-38-22-10-18-34-14-2-6-26-42(34)38/h1-30H,31-32H2/b47-29+,48-30+ |
InChI Key |
GOWWFNDAXQESRX-GWSDYOLYSA-N |
Isomeric SMILES |
C1=CC=C2C(=CC=CC2=C1)CN(/N=C/C3=CC=CC4=CC=CC=C34)C(=O)C(=O)N(/N=C/C5=CC=CC6=CC=CC=C56)CC7=CC=CC8=CC=CC=C78 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C(=O)C(=O)N(CC3=CC=CC4=CC=CC=C43)N=CC5=CC=CC6=CC=CC=C65)N=CC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)


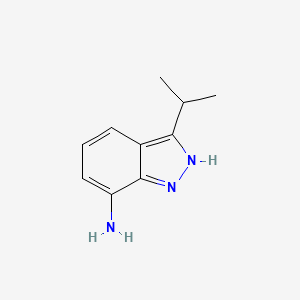
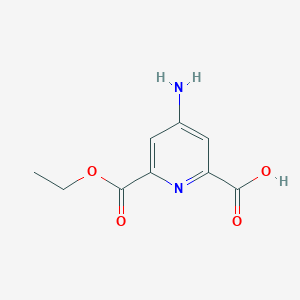
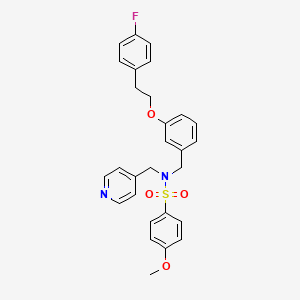

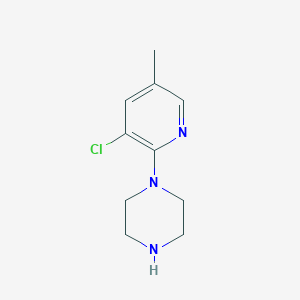


![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
